molecular formula C20H17N5O6 B13955520 N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide CAS No. 61827-66-5

N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B13955520
CAS No.: 61827-66-5
M. Wt: 423.4 g/mol
InChI Key: NGDOBUQWZXWXOP-UHFFFAOYSA-N
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Description

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as acetylamino, hydroxy, azo, and nitro groups, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide typically involves a multi-step process:

    Formation of the Azo Compound: The initial step involves the diazotization of 8-amino-2-hydroxy-1-naphthylamine, followed by coupling with 5-hydroxy-2-nitroaniline to form the azo compound.

    Acetylation: The resulting azo compound is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium dithionite or zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.

    Industry: Utilized as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Binding to Metal Ions: Forms complexes with metal ions, which can be detected through color changes.

    Enzyme Inhibition: Potential to inhibit certain enzymes due to its structural features.

    Pathways Involved: May interact with cellular pathways related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the azo and nitro groups.

    4-acetamidoaniline: Contains the acetylamino group but differs in the rest of the structure.

Uniqueness

N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its vibrant color and ability to form complexes with metal ions make it particularly valuable in various applications.

Properties

CAS No.

61827-66-5

Molecular Formula

C20H17N5O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[8-[(4-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide

InChI

InChI=1S/C20H17N5O6/c1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27)

InChI Key

NGDOBUQWZXWXOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)O

Origin of Product

United States

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